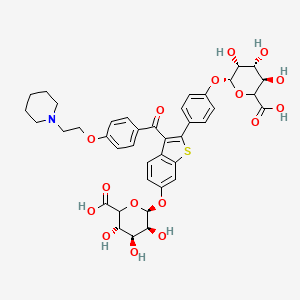
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Protein synthesis is a biological process that allows individual cells to build specific proteins. Both DNA (deoxyribonucleic acid) and RNA (ribonucleic acids) are involved in the process, which is initiated in the cell’s nucleus .Molecular Structure Analysis
The structure of a protein is the three-dimensional arrangement of atoms in an amino acid-chain molecule. Proteins are polymers – specifically polypeptides – formed from sequences of amino acids, the monomers of the polymer .Chemical Reactions Analysis
Proteins can participate in a variety of chemical reactions. For example, they can act as enzymes, which are catalysts that speed up chemical reactions in cells .Physical And Chemical Properties Analysis
The physical and chemical properties of proteins can vary greatly, depending on their structure and the specific amino acids they contain. These properties can include solubility, size, shape, charge, and reactivity .Wissenschaftliche Forschungsanwendungen
It’s important to note that amyloid beta-proteins, including various length variants, are widely studied in neuroscience and biochemistry for their role in neurodegenerative diseases. They are often used in studies involving protein aggregation, plaque formation, and the development of therapeutic strategies for Alzheimer’s disease.
Biosensors for Amyloid Detection
Field
Methods
The biosensors are developed by integrating electrochemical techniques into clinical applications and diagnostics . The transition of miniaturized technologies from development to testing is a significant challenge in this field .
Results
The development of these biosensors has led to advancements in diverse amyloid detection methodologies .
Material Science and Bioengineering
Field
Material Science and Bioengineering
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in material science and bioengineering has led to the development of advanced materials for various applications .
Synthetic Chemistry
Field
Methods
The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Results
The use of amyloid fibrils in synthetic chemistry has led to the development of advanced materials for various applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
106686-61-7 |
|---|---|
Produktname |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
Molekularformel |
C145H210N42O45 |
Molekulargewicht |
3261.47 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)